molecular formula C9H12Br2N2O B2888582 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide CAS No. 1588440-86-1

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide

Cat. No.: B2888582
CAS No.: 1588440-86-1
M. Wt: 324.016
InChI Key: QJHJGMQVUPWVFE-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dihydroisoquinoline and an appropriate amine.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route. Common reagents include bromine or hydrobromic acid for the bromination step.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures would be in place to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    1,2-Dihydroisoquinoline: A precursor in the synthesis of the compound.

Uniqueness

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide is unique due to its specific substitution pattern and potential applications. Its amino group and dihydrobromide salt form may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

4-amino-2,4-dihydro-1H-isoquinolin-3-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;;/h1-4,8H,5,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHJGMQVUPWVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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